molecular formula C8H7N3O B13922780 N-(6-cyanopyridin-2-yl)acetamide

N-(6-cyanopyridin-2-yl)acetamide

Cat. No.: B13922780
M. Wt: 161.16 g/mol
InChI Key: NYOWYJIDTZSFLE-UHFFFAOYSA-N
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Description

N-(6-cyanopyridin-2-yl)acetamide is an organic compound with the molecular formula C8H7N3O It is a derivative of cyanoacetamide, where the cyano group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyanopyridin-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 2-pyridinecarbonyl chloride with potassium cyanide, followed by hydrolysis to obtain the target product . Another method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . These reactions can be carried out without solvents at room temperature or with stirring at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate additional purification steps to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyanopyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical activity . These products can include pyrroles, pyrazoles, and other nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of N-(6-cyanopyridin-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

N-(6-cyanopyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(3-cyanopyridin-2-yl)acetamide and N-(6-aminopyridin-2-yl)acetamide These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, leading to the formation of biologically and chemically active compounds. The ongoing research and development of this compound and its derivatives continue to uncover new applications and enhance our understanding of its properties.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-(6-cyanopyridin-2-yl)acetamide

InChI

InChI=1S/C8H7N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,1H3,(H,10,11,12)

InChI Key

NYOWYJIDTZSFLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C#N

Origin of Product

United States

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